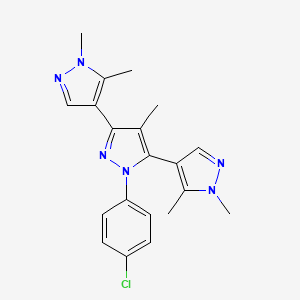![molecular formula C12H12BrFN4OS B10915804 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B10915804.png)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as a thienyl group substituted with fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Methylation: Methyl groups can be introduced at the 3 and 5 positions of the pyrazole ring using methylating agents such as methyl iodide.
Thienyl Group Introduction: The thienyl group can be introduced through a coupling reaction with a suitable thienyl precursor.
Fluorination: The fluorine atom can be introduced using fluorinating agents like Selectfluor.
Hydrazide Formation: The final step involves the formation of the acetohydrazide moiety through the reaction of the pyrazole derivative with hydrazine hydrate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The pyrazole ring and thienyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(2-thienyl)methylene]acetohydrazide
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-chloro-2-thienyl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide lies in its specific substitution pattern, which may confer unique chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyrazole and thienyl rings, may result in distinct reactivity and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C12H12BrFN4OS |
|---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H12BrFN4OS/c1-7-12(13)8(2)18(17-7)6-11(19)16-15-5-9-3-4-10(14)20-9/h3-5H,6H2,1-2H3,(H,16,19)/b15-5+ |
InChI Key |
YWBIDHXWORXMHS-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=C(S2)F)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=C(S2)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10915732.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10915735.png)
![1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915748.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10915754.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10915755.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole](/img/structure/B10915768.png)
![1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915771.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10915782.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10915784.png)
![(2E)-13-acetyl-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10915792.png)
![5-phenyl-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915793.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10915796.png)
![7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10915799.png)
